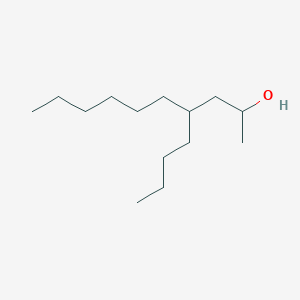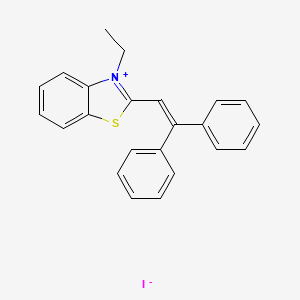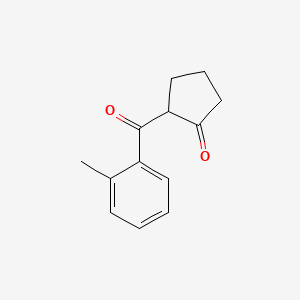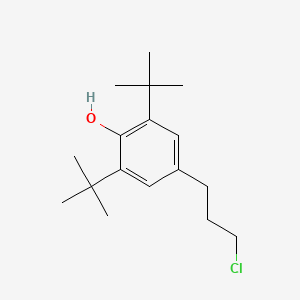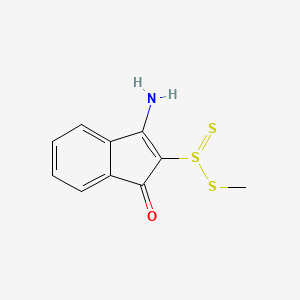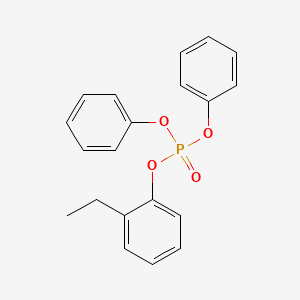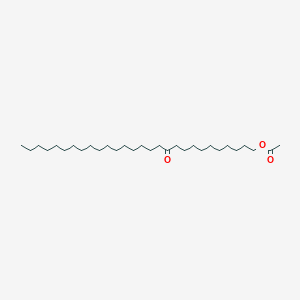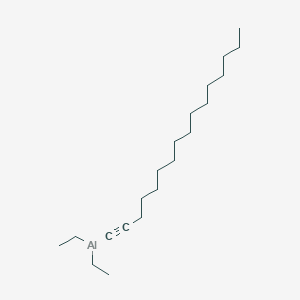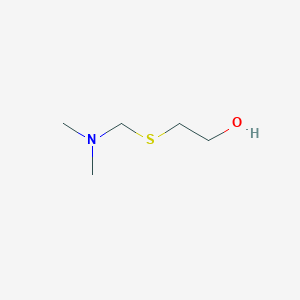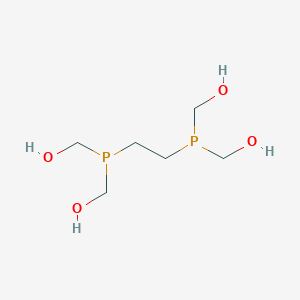
Methanol, (1,2-ethanediyldiphosphinidyne)tetrakis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Ethane-1,2-diylbis(phosphinetriyl))tetramethanol is an organophosphorus compound with the molecular formula C6H16O4P2. This compound is characterized by the presence of two phosphine groups attached to an ethane backbone, each phosphine group being further substituted with three hydroxymethyl groups. It is a versatile compound with significant applications in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diylbis(phosphinetriyl))tetramethanol typically involves the reaction of ethane-1,2-diylbis(phosphine) with formaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The general reaction scheme is as follows:
Ethane-1,2-diylbis(phosphine)+4Formaldehyde→(Ethane-1,2-diylbis(phosphinetriyl))tetramethanol
Industrial Production Methods
In industrial settings, the production of (Ethane-1,2-diylbis(phosphinetriyl))tetramethanol involves large-scale reactors with precise control over temperature and pressure. The use of catalysts to enhance the reaction rate and yield is common. The product is then purified through distillation or crystallization techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions
(Ethane-1,2-diylbis(phosphinetriyl))tetramethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to secondary phosphines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Alkyl halides are often used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphine derivatives.
科学研究应用
(Ethane-1,2-diylbis(phosphinetriyl))tetramethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.
作用机制
The mechanism of action of (Ethane-1,2-diylbis(phosphinetriyl))tetramethanol involves its ability to coordinate with metal ions through its phosphine groups. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The hydroxymethyl groups can also participate in hydrogen bonding, influencing the compound’s interactions with other molecules.
相似化合物的比较
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand in coordination chemistry.
Ethane-1,2-diylbis(diphenylphosphine oxide): Similar structure but with phosphine oxide groups.
Uniqueness
(Ethane-1,2-diylbis(phosphinetriyl))tetramethanol is unique due to its multiple hydroxymethyl groups, which provide additional sites for chemical modification and enhance its solubility in polar solvents. This makes it particularly useful in applications requiring high solubility and reactivity.
属性
CAS 编号 |
93518-09-3 |
|---|---|
分子式 |
C6H16O4P2 |
分子量 |
214.14 g/mol |
IUPAC 名称 |
[2-[bis(hydroxymethyl)phosphanyl]ethyl-(hydroxymethyl)phosphanyl]methanol |
InChI |
InChI=1S/C6H16O4P2/c7-3-11(4-8)1-2-12(5-9)6-10/h7-10H,1-6H2 |
InChI 键 |
YJJICPMBHQLVQL-UHFFFAOYSA-N |
规范 SMILES |
C(CP(CO)CO)P(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid](/img/structure/B14358244.png)
